4-Chlorophenyl benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSIXXOEIXUYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173866 | |

| Record name | 4-Chlorophenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2005-08-5 | |

| Record name | Benzoic acid, 4-chlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2005-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002005085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHENYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VB2XC7DJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Chlorophenyl benzoate (B1203000): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-Chlorophenyl benzoate. The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

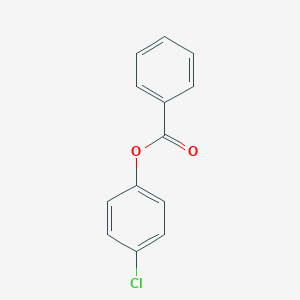

Chemical Structure and Identification

This compound is an organic compound classified as an ester of benzoic acid and 4-chlorophenol.[1][2][3] Its chemical structure consists of a benzoate group attached to a 4-chlorophenyl group through an ester linkage.

Canonical SMILES: C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl[4] InChI: InChI=1S/C13H9ClO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H[1][2][3] InChIKey: JKSIXXOEIXUYFW-UHFFFAOYSA-N[1][2][3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C13H9ClO2 | [1][2][3][5][6][7][8] |

| Molecular Weight | 232.66 g/mol | [1][2][3][5][6][7][8] |

| Appearance | White to Off-White Solid/Powder to Crystal | [4][5][6] |

| Melting Point | 87-89 °C | [5][6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [5][6][7] |

| Storage Temperature | Room Temperature (sealed in dry) or -20°C | [5][6][7] |

| CAS Number | 2005-08-5 | [1][2][3][5][6] |

| EINECS Number | 217-910-0 | [4][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Data Availability / Key Features | Source |

| ¹H NMR | Spectrum available | [9] |

| ¹³C NMR | Spectrum available | [9] |

| Infrared (IR) Spectroscopy | Spectrum available | [1][2][3] |

| Mass Spectrometry (MS) | Electron Ionization (EI) spectrum available | [1][2][3] |

| Gas Chromatography (GC) | Data available | [1][2] |

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of benzamide (B126) with p-chlorophenol.[10]

Materials:

-

Benzamide

-

p-Chlorophenol

-

Fe(NO₃)₃·6H₂O (catalyst)

-

Trifluoromethanesulfonic acid

-

1,2-xylene (solvent)

-

Chloroform

-

Water or saturated salt solution

Procedure:

-

In a reaction tube, combine 70 mol% of Fe(NO₃)₃·6H₂O catalyst, 0.2 mmol of benzamide, and 20 mol% of trifluoromethanesulfonic acid.[10]

-

Add 2 ml of 1,2-xylene as the solvent.[10]

-

Add 0.2 mmol of p-chlorophenol to the reaction mixture.[10]

-

Heat the reaction mixture at 80 °C.[10]

-

After the reaction is complete, wash the mixture with water or a saturated salt solution.[10]

-

Extract the product with chloroform.[10]

-

Dry the organic layer and concentrate it under reduced pressure to remove the solvent.[10]

-

Purify the crude product by chromatographic separation to obtain the target product.[10]

Yield: 71%[10]

Applications in Research and Development

This compound serves as a reagent in the synthesis of phenstatin (B1242451) analogs through Fries rearrangement and Friedel-Crafts reactions.[7][11] These biaryl analogs are known to be antitubulin compounds, indicating potential applications in cancer research and drug development.[7][11]

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly involving this compound that is well-documented in publicly available literature. Its primary role appears to be as a synthetic intermediate. The logical workflow for its use in the synthesis of phenstatin analogs can be visualized as follows:

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. 2005-08-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 2005-08-5 [chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound(2005-08-5) 1H NMR spectrum [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 2005-08-5 [chemicalbook.com]

Physicochemical Characteristics of 4-Chlorophenyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl benzoate (B1203000) is an organic compound that serves as a valuable reagent in synthetic chemistry. Notably, it is utilized in the synthesis of phenstatin (B1242451) analogs, which are known for their antitubulin activity. Understanding the physicochemical properties of 4-chlorophenyl benzoate is crucial for its effective application in research and development, particularly in the context of medicinal chemistry and drug discovery. This guide provides an in-depth overview of its core characteristics, experimental protocols for their determination, and a workflow for its application in the synthesis of bioactive compounds.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Benzoic acid, 4-chlorophenyl ester; p-Chlorophenol benzoate | [1][3][4] |

| CAS Number | 2005-08-5 | [1][5][6] |

| Molecular Formula | C13H9ClO2 | [1][5][6] |

| Molecular Weight | 232.66 g/mol | [4][5][6] |

| Appearance | White to off-white solid/powder to crystal | [4][6][7] |

| Melting Point | 87-90 °C | [3][7][8] |

| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate | [5][6][7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by observing the temperature range over which the solid melts to a liquid.[5][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.[7]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[9]

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer suspended in a heating bath (Thiele tube).[5][7]

-

Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point of this compound (around 75-80 °C).

-

Then, decrease the heating rate to about 1-2 °C per minute to ensure accurate measurement.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

For accuracy, repeat the determination with a fresh sample and a new capillary tube.[10]

Solubility Determination

This protocol outlines a qualitative method to determine the solubility of this compound in various solvents.[3][8]

Apparatus:

-

Small test tubes

-

Spatula or weighing balance

-

Vortex mixer or stirring rod

-

Graduated cylinders or pipettes

Procedure:

-

Place a small, measured amount (e.g., 25 mg) of this compound into a clean, dry test tube.[3]

-

Add a small volume (e.g., 0.75 mL) of the chosen solvent (e.g., chloroform, ethyl acetate, water) to the test tube in portions.[3]

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[8]

-

Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is soluble in that solvent at that concentration.

-

If the solid has not dissolved, the compound is considered slightly soluble or insoluble.

-

This procedure can be systematically followed with a range of solvents to create a solubility profile.[4]

Synthesis of Phenstatin Analog Precursor via Fries Rearrangement

This compound is a key starting material for the synthesis of phenstatin analogs, which act as antitubulin compounds.[6] The initial and critical step in this synthesis is the Fries rearrangement to produce hydroxyaryl ketones.[7][10]

Materials:

-

This compound

-

Anhydrous, non-polar solvent (e.g., nitrobenzene (B124822) or carbon disulfide)

-

Hydrochloric acid (aqueous solution)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Carefully and portion-wise, add a stoichiometric excess of the Lewis acid catalyst (e.g., AlCl3). The catalyst will form a complex with both the reactant and the product.[7]

-

After the addition is complete, slowly warm the reaction mixture to the desired temperature. The regioselectivity (ortho vs. para substitution) can be influenced by temperature; lower temperatures often favor the para product.[8]

-

Maintain the reaction at this temperature with stirring for several hours, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench it by slowly adding it to a mixture of ice and concentrated hydrochloric acid to hydrolyze the aluminum complexes.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude hydroxyaryl ketone product, which can be further purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows related to this compound.

Caption: Experimental workflow for the Fries rearrangement of this compound.

Caption: Logical relationship of this compound to its synthetic application.

References

- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. electrochem.org [electrochem.org]

- 7. benchchem.com [benchchem.com]

- 8. Fries重排 [sigmaaldrich.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Fries Rearrangement [organic-chemistry.org]

4-Chlorophenyl benzoate CAS number and molecular weight

This technical guide provides essential information on 4-Chlorophenyl benzoate (B1203000), a chemical compound relevant to researchers, scientists, and professionals in drug development. This document outlines its key chemical identifiers and physical properties.

Chemical Identity and Properties

4-Chlorophenyl benzoate is utilized as a reagent in the synthesis of various compounds. For instance, it is employed in the creation of phenstatin (B1242451) analogs through Fries rearrangement and Friedel-Crafts reactions.[1][2] These analogs are noted for their antitubulin activity.[1][2]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| CAS Number | 2005-08-5 | [1][2][3][4][5] |

| Molecular Formula | C13H9ClO2 | [1][2][3][4][5] |

| Molecular Weight | 232.66 g/mol | [1][2][5] |

| Alternate Names | Benzoic acid, 4-chlorophenyl ester; p-Chlorophenol benzoate; Benzoic acid, p-chlorophenyl ester | [3][4][5] |

| Appearance | White to Off-White Solid/Powder to Crystal | [5][6] |

| Purity | >99.0% (GC) | [6] |

| Storage Temperature | -20°C or 2-8°C Refrigerator | [1][5] |

Chemical Structure

The molecular structure of this compound is depicted in the following diagram, illustrating the arrangement of its constituent atoms.

References

An In-depth Technical Guide to the Schotten-Baumann Synthesis of 4-Chlorophenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Schotten-Baumann reaction for the synthesis of 4-chlorophenyl benzoate (B1203000), a key intermediate in various chemical and pharmaceutical applications. This document details the reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data.

Introduction to the Schotten-Baumann Reaction

The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883, is a robust and widely used method for the acylation of alcohols, phenols, and amines.[1][2] The reaction typically involves the treatment of an active hydrogen-containing compound with an acyl halide or anhydride (B1165640) in the presence of an aqueous base, such as sodium hydroxide (B78521).[1][3] This biphasic system, often referred to as "Schotten-Baumann conditions," utilizes an organic solvent to dissolve the reactants and an aqueous phase to neutralize the acid byproduct, driving the reaction to completion.[2][4]

For the synthesis of 4-chlorophenyl benzoate, the reaction proceeds via the esterification of 4-chlorophenol (B41353) with benzoyl chloride. The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride.[3]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Schotten-Baumann reaction is a nucleophilic acyl substitution. The key steps are the formation of the 4-chlorophenoxide ion and its subsequent attack on the benzoyl chloride.

Figure 1: Reaction mechanism for the Schotten-Baumann synthesis of this compound.

The overall experimental workflow involves the preparation of the reactants, the reaction itself under controlled conditions, and subsequent purification of the product.

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Experimental Protocol

This section provides a detailed, hypothetical experimental protocol for the synthesis of this compound, based on established Schotten-Baumann procedures for similar phenolic compounds.

Materials:

-

4-Chlorophenol

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Aqueous Phase: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).

-

Reaction Setup: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Acyl Chloride: Dissolve benzoyl chloride (1.0 eq.) in a minimal amount of a suitable organic solvent like dichloromethane. Add this solution dropwise to the stirred aqueous mixture over 30 minutes, ensuring the temperature remains between 0 and 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The formation of a white precipitate indicates the product.

-

Workup:

-

Filter the crude product using a Büchner funnel.

-

Wash the solid sequentially with cold water, a saturated sodium bicarbonate solution, and again with cold water to remove unreacted starting materials and byproducts.

-

-

Purification:

-

Recrystallize the crude product from hot ethanol.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

-

Characterization: Determine the melting point of the purified this compound and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Chlorophenol | 1.0 eq. | Starting phenol |

| Benzoyl Chloride | 1.0 eq. | Acylating agent |

| Sodium Hydroxide | 2.0 - 3.0 eq. | Base catalyst |

| Reaction Conditions | ||

| Temperature | 0 - 5 °C (addition), RT (reaction) | Controlled temperature during addition is crucial |

| Reaction Time | 2 - 4 hours | Monitored by TLC for completion |

| Solvent | Biphasic: Water and Dichloromethane | Typical Schotten-Baumann conditions |

| Projected Outcome | ||

| Projected Yield | 70-80% | Based on analogous reactions |

For comparison, the table below presents literature data for the synthesis of a related compound, 2-benzoyl-4-chlorophenyl benzoate, which was achieved with a 71% yield.

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

| (2-hydroxy-5-chlorophenyl)\n phenyl methanone | Benzoyl chloride | 10% Sodium Hydroxide | Ether | 71% | [5] |

Conclusion

The Schotten-Baumann reaction provides an efficient and reliable method for the synthesis of this compound from 4-chlorophenol and benzoyl chloride. By carefully controlling the reaction conditions, particularly the temperature and the stoichiometry of the reagents, a high yield of the desired ester can be obtained. The biphasic nature of the reaction simplifies the workup and purification process. This technical guide offers a comprehensive framework for researchers and professionals engaged in the synthesis of this and related benzoate esters for applications in drug development and other scientific fields.

References

- 1. Selective Synthesis of 2-Benzyl-4-chlorophenol Catalyzed by Zn(OTf)2 [yyhx.ciac.jl.cn]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. Solved Predict the organic product formed when BzCl reacts | Chegg.com [chegg.com]

Spectral data (NMR, IR, MS) of 4-Chlorophenyl benzoate

An In-depth Technical Guide to the Spectral Data of 4-Chlorophenyl Benzoate (B1203000)

Introduction

4-Chlorophenyl benzoate, with the chemical formula C₁₃H₉ClO₂, is an aromatic ester of significant interest in synthetic chemistry. It serves as a key reagent in the synthesis of various organic compounds, including phenstatin (B1242451) analogs which exhibit antitubulin activity.[1] Accurate structural elucidation and purity assessment of this compound are paramount for its application in research and development. This technical guide provides a comprehensive overview of its spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The aromatic protons of this compound are deshielded and appear in the range of 6.5-8.0 δ.[2][3]

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 | Doublet (d) | 2H | Protons ortho to the carbonyl group (Benzoate ring) |

| ~ 7.6 | Triplet (t) | 1H | Proton para to the carbonyl group (Benzoate ring) |

| ~ 7.5 | Triplet (t) | 2H | Protons meta to the carbonyl group (Benzoate ring) |

| ~ 7.4 | Doublet (d) | 2H | Protons ortho to the chlorine atom (4-Chlorophenyl ring) |

| ~ 7.2 | Doublet (d) | 2H | Protons meta to the chlorine atom (4-Chlorophenyl ring) |

Note: Predicted chemical shifts are based on typical values for substituted aromatic esters. The exact values can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | Carbonyl Carbon (C=O) |

| ~ 150 | C-O (4-Chlorophenyl ring) |

| ~ 134 | C-Cl (4-Chlorophenyl ring) |

| ~ 133 | Para-Carbon (Benzoate ring) |

| ~ 130 | Ortho-Carbons (Benzoate ring) |

| ~ 129.5 | Quaternary Carbon (Benzoate ring) |

| ~ 129 | Meta-Carbons (4-Chlorophenyl ring) |

| ~ 128.5 | Meta-Carbons (Benzoate ring) |

| ~ 123 | Ortho-Carbons (4-Chlorophenyl ring) |

Note: Predicted chemical shifts are based on typical values for substituted aromatic esters.

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra are obtained through careful sample preparation and instrument setup.[4]

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4][5]

-

Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean NMR tube.[4][5]

-

Ensure complete dissolution by gentle vortexing.[4]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through shimming to achieve high resolution.[5]

-

Tuning : The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[5]

-

¹H NMR Acquisition : A standard single-pulse experiment is used. For quantitative analysis, a long relaxation delay (D1) of at least 5 times the longest T₁ is necessary.[4]

-

¹³C NMR Acquisition : Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve a good signal-to-noise ratio.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring[6][7] |

| 1735-1750 | C=O Stretch | Ester[8][9] |

| 1600-1450 | C=C Stretch | Aromatic Ring[2][3] |

| 1270-1250 | C-O Stretch (asymmetric) | Ester |

| 1100-1000 | C-O Stretch (symmetric) | Ester |

| ~1090 | C-Cl Stretch | Aryl Halide |

| 900-675 | C-H Out-of-plane bend | Aromatic Ring[3][6] |

Experimental Protocol for IR Spectroscopy

For solid samples like this compound, the KBr pellet method is commonly employed.

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder into a pellet press.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[10]

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 232/234 | [C₁₃H₉ClO₂]⁺ | Molecular ion (M⁺). The M+2 peak at 234 with ~1/3 the intensity of M⁺ is characteristic of the presence of one chlorine atom. |

| 128/130 | [C₆H₄ClO]⁺ | Fragment from cleavage of the ester bond. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, often the base peak due to its stability.[11] |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of CO from the benzoyl cation.[11] |

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common method for analyzing relatively small, volatile organic molecules.

-

Sample Introduction :

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

The sample is vaporized in a high vacuum environment.

-

-

Ionization (Electron Ionization - EI) :

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺).

-

-

Mass Analysis :

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Structural Confirmation Workflow

The complementary data from NMR, IR, and MS are integrated to confirm the structure of this compound, as illustrated in the following workflow diagram.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides unambiguous confirmation of the structure of this compound. The NMR spectra define the precise arrangement of hydrogen and carbon atoms, IR spectroscopy confirms the presence of key functional groups (ester, aromatic rings), and mass spectrometry verifies the molecular weight and elemental formula, including the characteristic isotopic signature of chlorine. This guide serves as a detailed reference for the analytical characterization of this important chemical compound.

References

- 1. usbio.net [usbio.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. benchchem.com [benchchem.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Reaction Mechanism of 4-Chlorophenyl Benzoate Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl benzoate (B1203000) is an aromatic ester with applications in various fields, including the synthesis of pharmaceuticals and other fine chemicals. Understanding the reaction mechanisms for its formation is crucial for optimizing synthesis, improving yields, and ensuring product purity. This technical guide provides a detailed overview of the primary reaction mechanisms for the synthesis of 4-Chlorophenyl benzoate, focusing on the Schotten-Baumann reaction and Steglich esterification. This document includes detailed experimental protocols, quantitative data, and visualizations of the reaction pathways to support researchers in their synthetic endeavors.

Core Reaction Mechanisms

The formation of this compound from benzoic acid and 4-chlorophenol (B41353), or their derivatives, is typically achieved through nucleophilic acyl substitution.[1] Two of the most effective and widely used methods for this transformation are the Schotten-Baumann reaction and the Steglich esterification.

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for synthesizing esters from alcohols or phenols and acid chlorides in the presence of a base.[2][3] In the case of this compound synthesis, 4-chlorophenol is reacted with benzoyl chloride. The base, typically aqueous sodium hydroxide (B78521) or pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenoxide ion, formed by the deprotonation of 4-chlorophenol by the base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final ester product, this compound.[2]

Steglich Esterification

Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP).[4][5] This method is particularly advantageous for substrates that are sensitive to the more forcing conditions of other esterification methods.[4]

The reaction mechanism involves the activation of the carboxylic acid (benzoic acid) by DCC to form a highly reactive O-acylisourea intermediate.[6] DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive N-acylpyridinium species. This intermediate is then readily attacked by the nucleophile (4-chlorophenol) to form the ester and releasing DMAP. The DCC is consumed by reacting with the water produced to form the insoluble dicyclohexylurea (DCU).[4]

Reaction Mechanism Diagrams

Caption: Schotten-Baumann reaction pathway for this compound formation.

Caption: Steglich esterification pathway for this compound formation.

Quantitative Data

The following tables summarize key quantitative data for this compound and a representative synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClO₂ | [7][8] |

| Molecular Weight | 232.66 g/mol | [7][8] |

| CAS Number | 2005-08-5 | [7][8] |

| Appearance | White to almost white powder/crystal | [7] |

| Melting Point | 87.0 to 90.0 °C | [9] |

Table 1: Physicochemical Properties of this compound.

| Synthesis Method | Reactants | Yield | Reference |

| Iron Nitrate Catalyzed | Benzamide, 4-Chlorophenol | 71% | [10] |

Table 2: Reported Yield for a Synthesis of this compound.

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons. | [11] |

| ¹³C NMR (CDCl₃) | Signals corresponding to aromatic and carbonyl carbons. | [7] |

| IR (KBr disc) | Characteristic ester C=O stretching vibration. | [7] |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. | [8] |

Table 3: Spectroscopic Data for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Schotten-Baumann reaction and Steglich esterification. These protocols are based on established procedures for similar transformations.

Schotten-Baumann Reaction Protocol

Materials:

-

4-Chlorophenol

-

Benzoyl chloride

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Distilled water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorophenol (1.0 eq) in dichloromethane.

-

Cool the flask in an ice bath and add 10% aqueous sodium hydroxide solution (2.0 eq).

-

To the stirred biphasic mixture, add benzoyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Steglich Esterification Protocol

Materials:

-

Benzoic acid

-

4-Chlorophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a round-bottom flask under an inert atmosphere, add benzoic acid (1.0 eq), 4-chlorophenol (1.2 eq), and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

-

The precipitated dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is transferred to a separatory funnel and washed sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Conclusion

This technical guide has provided a comprehensive overview of the key reaction mechanisms for the synthesis of this compound. The Schotten-Baumann reaction and Steglich esterification represent two robust and versatile methods for the formation of this important ester. The provided reaction pathways, quantitative data, and detailed experimental protocols offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The choice of synthetic route will depend on factors such as substrate sensitivity, desired purity, and scalability. Further optimization of the presented protocols may be necessary to achieve the desired outcomes for specific research applications.

References

- 1. rsc.org [rsc.org]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. grokipedia.com [grokipedia.com]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | 2005-08-5 | TCI AMERICA [tcichemicals.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound(2005-08-5) 1H NMR [m.chemicalbook.com]

4-Chlorophenyl Benzoate: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenyl benzoate (B1203000) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of 4-chlorophenyl benzoate as a fundamental building block in the design and development of novel therapeutic agents. The document delves into detailed experimental protocols for the synthesis of key derivatives and for the biological evaluation of their activities. Quantitative structure-activity relationship (SAR) data are systematically presented in tabular format to facilitate comparison and guide future drug design efforts. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying mechanisms and processes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development, highlighting the significant potential of the this compound core in generating next-generation therapeutics.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a prominent structural motif found in a multitude of biologically active compounds. Its prevalence in medicinal chemistry can be attributed to a combination of favorable physicochemical properties, synthetic accessibility, and the ability to engage in crucial interactions with various biological targets. The presence of the chlorine atom on the phenyl ring can enhance metabolic stability and membrane permeability, while the benzoate ester linkage provides a synthetically versatile handle for the introduction of diverse functionalities. This scaffold has been successfully incorporated into molecules targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the esterification of benzoic acid with 4-chlorophenol (B41353). A common and efficient method involves the use of a coupling agent or an acid catalyst.

General Synthesis of this compound

A straightforward synthesis involves the reaction of benzoyl chloride with 4-chlorophenol in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Alternatively, a one-pot synthesis from benzamide (B126) and 4-chlorophenol has been reported, utilizing an iron(III) nitrate (B79036) catalyst.[1]

Synthesis of Biologically Active Derivatives

The this compound scaffold serves as a versatile starting material for the synthesis of more complex and biologically active molecules. Key reactions include the Fries rearrangement and nucleophilic acyl substitution.

The Fries rearrangement of this compound, typically catalyzed by a Lewis acid like aluminum chloride, yields ortho- and para-hydroxybenzophenone derivatives. These products are valuable intermediates in the synthesis of compounds such as phenstatin (B1242451) analogs, which exhibit potent antitubulin activity.[2][3]

Applications in Medicinal Chemistry

The this compound core has been integral to the development of numerous therapeutic agents. The following sections highlight its application in key disease areas.

Anticancer Agents

Derivatives of 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate have been identified as potent inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a key enzyme implicated in the progression of prostate cancer.[4][5] Inhibition of SENP1 leads to the accumulation of SUMOylated proteins, which can trigger apoptosis in cancer cells.

The 4-chlorophenyl group is a common feature in many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. While not directly this compound derivatives, the structural motif is crucial for activity. For instance, new 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated as EGFR inhibitors.

This compound is a key reagent in the synthesis of phenstatin analogs.[6] Phenstatins are potent antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Agents

Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[7] These compounds represent a promising class of novel antibiotics.

Quantitative Data Presentation

The biological activities of various derivatives of this compound are summarized in the tables below.

| Compound ID | Target | Assay | IC50 / MIC | Cell Line / Organism | Reference |

| SENP1 Inhibitors | |||||

| Compound 8d | SENP1 | Enzymatic Assay | 1.1 µM | - | [8] |

| Compound 8e | SENP1 | Enzymatic Assay | 1.2 µM | - | [8] |

| Anticancer Agents (General) | |||||

| Naphthylphenstatin Analog | Tubulin Polymerization | Inhibition Assay | 3.2 µM | - | [9] |

| Imidazo[1,2-a]pyrimidine derivative 3d | Proliferation | SRB Assay | 43.4 µM | MCF-7 | [10] |

| Imidazo[1,2-a]pyrimidine derivative 4d | Proliferation | SRB Assay | 39.0 µM | MCF-7 | [10] |

| Antimicrobial Agents | |||||

| Compound 4 | Growth Inhibition | Broth Microdilution | 125 µg/mL | S. aureus ATCC 6538 | [7] |

| Compound 4 | Growth Inhibition | Broth Microdilution | 125 µg/mL | B. subtilis ATCC 6683 | [7] |

| Dioxo-imidazolidine 5b | Growth Inhibition | Broth Microdilution | 0.1-9.5 µg/mL | Gram-positive & Gram-negative bacteria | [11] |

| Dioxo-imidazolidine 5d | Growth Inhibition | Broth Microdilution | 0.1-9.5 µg/mL | Gram-positive & Gram-negative bacteria | [11] |

Experimental Protocols

Synthesis Protocols

-

Materials: Benzamide (0.2 mmol), 4-chlorophenol (0.2 mmol), Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (70 mol%), Trifluoromethanesulfonic acid (20 mol%), 1,2-Xylene (2 mL), Chloroform, Water, Saturated salt solution.

-

Procedure:

-

In a reaction tube, combine benzamide, 4-chlorophenol, Fe(NO₃)₃·9H₂O, and trifluoromethanesulfonic acid in 1,2-xylene.

-

Heat the reaction mixture at 80 °C.

-

After the reaction is complete (monitored by TLC), wash the mixture with water or a saturated salt solution.

-

Extract the product with chloroform.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by chromatographic separation to yield this compound.

-

Biological Assay Protocols

-

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by absorbance at 340 nm.

-

Materials: Purified tubulin (>99%), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution (10 mM), Glycerol, Test compounds (dissolved in DMSO), Temperature-controlled microplate reader.

-

Procedure:

-

Prepare the tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer with 1 mM GTP and 10% glycerol.

-

Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of a pre-warmed (37 °C) 96-well plate.

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes at 37 °C.

-

Plot absorbance versus time to obtain polymerization curves. Determine the IC50 value by analyzing the inhibition of the polymerization rate or extent at different compound concentrations.

-

-

Principle: This assay measures the amount of ADP produced in the kinase reaction, which is then converted to ATP, and the resulting luminescence is quantified.

-

Materials: Recombinant EGFR enzyme, Kinase assay buffer, ATP, Substrate (e.g., a synthetic peptide), Test compounds, ADP-Glo™ Kinase Assay kit (or similar), Luminometer.

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

In a 96-well plate, add the diluted test compound or vehicle control.

-

Add the EGFR enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

-

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

-

Materials: Test compounds, Bacterial or fungal strains, Mueller-Hinton Broth (or other appropriate growth medium), 96-well microtiter plates, Spectrophotometer or plate reader.

-

Procedure:

-

Prepare serial twofold dilutions of the test compound in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Add the microbial inoculum to each well containing the test compound. Include positive (microbe only) and negative (medium only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (visible growth). Alternatively, measure the optical density at 600 nm.

-

Visualizations: Pathways and Workflows

Signaling Pathways

Caption: Simplified EGFR signaling pathway and its inhibition.

Caption: Role of SENP1 in protein deSUMOylation and cancer.

Experimental and Logical Workflows

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Conclusion

This compound has proven to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability, coupled with favorable physicochemical properties, has enabled the generation of diverse chemical libraries with a wide range of biological activities. The examples highlighted in this guide, from potent anticancer agents to novel antimicrobials, underscore the versatility of this chemical core. The detailed protocols and compiled quantitative data provided herein are intended to empower researchers to further explore the potential of this compound derivatives. Future efforts in this area, guided by robust structure-activity relationship studies and a deeper understanding of the underlying biological mechanisms, are poised to deliver the next generation of innovative medicines.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. optibrium.com [optibrium.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ifm.chimie.unistra.fr [ifm.chimie.unistra.fr]

- 10. researchgate.net [researchgate.net]

- 11. New Chlorophenyl Dioxo-Imidazolidines for Bacterial Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Chlorophenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and predicted stability characteristics of 4-Chlorophenyl benzoate (B1203000). Due to the limited availability of specific experimental data for this compound, this guide also incorporates established principles and methodologies from related chemical structures to offer a predictive assessment of its behavior.

Chemical and Physical Properties

4-Chlorophenyl benzoate is an aromatic ester with the chemical formula C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol .[1][2] It exists as a white to off-white solid with a melting point in the range of 87-89 °C.[2][3]

| Property | Value | References |

| Molecular Formula | C₁₃H₉ClO₂ | [1][2] |

| Molecular Weight | 232.66 g/mol | [1][4] |

| Appearance | White to Off-White Solid | [2][3] |

| Melting Point | 87-89 °C | [2][3] |

Solubility Profile

| Solvent | Qualitative Solubility | References |

| Chloroform (B151607) | Slightly Soluble | [2][3][4][5] |

| Ethyl Acetate | Slightly Soluble | [2][3][4][5] |

A general understanding of its solubility can be predicted based on the principle of "like dissolves like". Polar solvents are less likely to be effective, while non-polar organic solvents are expected to be more suitable.

Stability Profile and Degradation Pathways

Specific stability studies on this compound are not extensively documented. However, based on its ester functional group and chlorinated aromatic ring, several degradation pathways can be anticipated. The primary route of degradation is likely to be hydrolysis of the ester linkage, which can be influenced by pH, temperature, and enzymatic activity. Other potential stability concerns include photodegradation and thermal decomposition.

3.1. Hydrolytic Stability

The ester bond in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. Alkaline hydrolysis of phenyl benzoates is a well-studied reaction.[6][7][8] The hydrolysis would yield benzoic acid and 4-chlorophenol (B41353) as degradation products. The rate of hydrolysis is expected to be pH-dependent, with increased rates at acidic and, particularly, alkaline pH.

3.2. Photostability

Aromatic compounds, especially those containing halogens, can be susceptible to photodegradation upon exposure to UV light.[9][10] While specific photostability data for this compound is unavailable, it is prudent to consider light sensitivity as a potential stability issue. Photodegradation could involve cleavage of the ester bond or reactions involving the chlorinated phenyl ring.

3.3. Thermal Stability

The thermal stability of a compound is crucial for determining appropriate storage and handling conditions.[11][12] While the melting point of this compound is known, its decomposition temperature and thermal degradation profile have not been reported. High temperatures could lead to the breakdown of the molecule.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound. These are generalized protocols based on standard pharmaceutical testing guidelines.[13][14][15][16][17]

4.1. Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.[14][16]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, chloroform, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in units such as mg/mL or mol/L.

4.2. Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[9][17]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of HCl (e.g., 0.1 N). Heat the solution (e.g., at 60 °C) for a specified time.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of NaOH (e.g., 0.1 N). Keep the solution at room temperature or heat gently for a specified time.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of H₂O₂ (e.g., 3%). Keep the solution at room temperature for a specified time.

-

Photodegradation: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A dark control sample should be stored under the same conditions to exclude thermal degradation.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) for a specified period.

-

At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Use a PDA detector or MS to help identify the degradation products.

Visualizations

Diagram of Potential Stability Influencing Factors

Caption: Key environmental and chemical factors that can influence the stability of this compound.

Experimental Workflow for Solubility and Stability Assessment

Caption: A streamlined workflow for determining the solubility and stability of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 2005-08-5 [chemicalbook.com]

- 3. 2005-08-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. This compound CAS#: 2005-08-5 [chemicalbook.com]

- 6. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. database.ich.org [database.ich.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. japsonline.com [japsonline.com]

- 16. chem.ws [chem.ws]

- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

The Evolving Chemistry of 4-Chlorophenyl Benzoate: A Technical Guide to Novel Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chlorophenyl benzoate (B1203000), a seemingly simple aromatic ester, is emerging as a versatile building block in modern organic synthesis. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chloro group and the benzoyl moiety, open avenues for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of novel reactions involving 4-Chlorophenyl benzoate, offering detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in the fields of medicinal chemistry, materials science, and synthetic methodology development.

Rearrangement Reactions: Unlocking Isomeric Scaffolds

The ester linkage in this compound provides a handle for intramolecular rearrangement reactions, leading to the formation of valuable hydroxyaryl ketone isomers.

Fries Rearrangement: A Classic Transformation with Modern Relevance

The Fries rearrangement, a Lewis acid-catalyzed intramolecular acylation, offers a direct route to substituted hydroxybenzophenones. The regioselectivity of this reaction is highly dependent on reaction conditions.

Mechanism: The reaction proceeds through the formation of an acylium ion intermediate upon coordination of a Lewis acid to the carbonyl oxygen of the ester. This electrophile then attacks the aromatic ring of the chlorophenoxy group at either the ortho or para position. Lower temperatures and polar solvents generally favor the formation of the para-isomer (kinetic control), while higher temperatures and non-polar solvents tend to yield the ortho-isomer (thermodynamic control), which is stabilized by chelation with the Lewis acid.

Experimental Protocol (General): To a solution of this compound in a suitable solvent (e.g., nitrobenzene (B124822) for para-selectivity or carbon disulfide for ortho-selectivity), a Lewis acid (e.g., anhydrous aluminum chloride, 1.1 - 3.0 equivalents) is added portion-wise at a controlled temperature (e.g., 0-5 °C for para-product, reflux for ortho-product). The reaction mixture is stirred for a specified time until completion (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Quantitative Data: Specific yield and ratiometric data for the Fries rearrangement of this compound is not extensively reported in readily available literature. The following table provides representative data for the analogous Fries rearrangement of phenyl benzoate to illustrate the influence of reaction conditions.

| Lewis Acid | Solvent | Temperature (°C) | Time (h) | Ortho-product Yield (%) | Para-product Yield (%) |

| AlCl₃ | CS₂ | Reflux | 2 | ~60 | ~30 |

| AlCl₃ | Nitrobenzene | 25 | 48 | ~10 | ~85 |

| TiCl₄ | Chlorobenzene | 130 | 1 | 45 | 48 |

Logical Relationship of Fries Rearrangement Conditions

Caption: Factors influencing the regioselectivity of the Fries rearrangement.

Photo-Fries Rearrangement

An alternative to the Lewis acid-catalyzed method is the Photo-Fries rearrangement, which proceeds via a radical mechanism upon UV irradiation. This method can be advantageous for substrates that are sensitive to strong Lewis acids. The reaction typically yields a mixture of ortho- and para-isomers, along with the corresponding phenol (B47542) as a byproduct of hydrogen abstraction by the phenoxy radical.

Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

The chloro-substituent on the phenyl ring of this compound serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, recent advances in catalyst design have made these transformations increasingly feasible.

Suzuki-Miyaura Coupling

This powerful reaction forms a new C-C bond between the chlorinated aromatic ring and an organoboron species.

Experimental Protocol (General): A mixture of this compound, a boronic acid or its ester derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents), and a suitable solvent (e.g., toluene, dioxane, DMF, often with water) is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Workflow for a Typical Suzuki-Miyaura Coupling

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction enables the formation of a C-N bond, providing access to N-aryl benzoate derivatives.

Experimental Protocol (General): In a glovebox or under an inert atmosphere, a mixture of this compound, an amine (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine (B1218219) ligand (e.g., XPhos, SPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 equivalents) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated. The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Enzymatic Hydrolysis: A Biocatalytic Approach

The ester bond in this compound is susceptible to cleavage by hydrolytic enzymes, particularly lipases. This biocatalytic approach offers a mild and often highly selective alternative to chemical hydrolysis.

Mechanism: The enzymatic hydrolysis of esters by lipases typically proceeds via a serine hydrolase mechanism. A catalytic triad (B1167595) (serine, histidine, and aspartate or glutamate) in the enzyme's active site facilitates the nucleophilic attack of the serine hydroxyl group on the ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release the alcohol (4-chlorophenol) and an acyl-enzyme intermediate. The acyl-enzyme is subsequently hydrolyzed by a water molecule to release the carboxylic acid (benzoic acid) and regenerate the active enzyme.

Quantitative Data: Direct kinetic data for the enzymatic hydrolysis of this compound is not widely available. The following table presents kinetic parameters for the lipase-catalyzed hydrolysis of a structurally similar substrate, p-nitrophenyl benzoate, to provide a comparative reference.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Candida rugosa Lipase | p-Nitrophenyl benzoate | 0.45 | 12.5 | 2.78 x 10⁴ |

| Rhizomucor miehei Lipase | p-Nitrophenyl benzoate | 0.28 | 8.9 | 3.18 x 10⁴ |

Enzymatic Hydrolysis Pathway

Caption: Proposed pathway for the lipase-catalyzed hydrolysis of this compound.

Conclusion and Future Outlook

The reactivity of this compound extends beyond classical ester chemistry, offering a platform for the synthesis of a wide array of functionalized molecules. The reactions highlighted in this guide, from intramolecular rearrangements to modern cross-coupling and biocatalytic transformations, underscore the synthetic potential of this versatile building block. Future research is anticipated to further expand the reaction scope, particularly in the areas of photoredox catalysis and C-H functionalization, where the electronic properties of this compound can be strategically exploited to achieve novel and selective transformations. The detailed protocols and data presented herein serve as a valuable resource for scientists seeking to harness the synthetic utility of this promising molecule in their research and development endeavors.

Theoretical Insights into the Reactivity of 4-Chlorophenyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenyl benzoate (B1203000), an aromatic ester, holds significance in various chemical and pharmaceutical contexts. Understanding its reactivity is paramount for its application in synthesis and drug design. This technical guide provides a comprehensive overview of the theoretical studies concerning the reactivity of 4-Chlorophenyl benzoate. While direct, in-depth computational studies on this specific molecule are not extensively available in the current literature, this paper synthesizes information from studies on analogous aryl benzoates and chlorophenyl-containing compounds to elucidate its potential reaction mechanisms and reactivity patterns. This guide summarizes key physicochemical properties, explores potential reaction pathways through logical diagrams, and presents detailed experimental protocols for its synthesis. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound and related compounds.

Introduction

This compound is an organic compound featuring a benzoate group attached to a 4-chlorophenyl moiety. The electronic properties of both the phenyl rings and the ester linkage govern its chemical behavior. The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to influence the reactivity of the molecule, particularly at the ester carbonyl group and the aromatic rings. This guide delves into the theoretical aspects of its reactivity, drawing parallels from existing computational and experimental studies on similar molecular scaffolds.

Physicochemical and Computed Properties of this compound

A summary of the key physical, chemical, and computed properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different chemical environments.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | [1][2][3] |

| Molecular Weight | 232.662 g/mol | [1][2][3] |

| CAS Registry Number | 2005-08-5 | [1][2][3] |

| Appearance | White to Almost white powder to crystal | [4] |

| Melting Point | 87.0 to 90.0 °C | [4] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzoic acid, 4-chlorophenyl ester; p-Chlorophenyl benzoate | [1][4] |

| Computed XLogP3 | 4.2 | PubChem |

| Computed Hydrogen Bond Donor Count | 0 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem |

| Computed Rotatable Bond Count | 2 | PubChem |

Theoretical Studies on Reactivity

While specific theoretical studies exclusively focused on this compound are limited, the reactivity of aryl benzoates has been a subject of investigation. Studies on the reactions of aryl benzoates with amines suggest that the reaction mechanism is likely concerted.[5] The reactivity is influenced by the nature of the substituents on both the benzoyl and the aryl groups.

The presence of the electron-withdrawing chloro group at the para position of the phenyl ring in this compound is expected to make the ester carbonyl carbon more electrophilic compared to unsubstituted phenyl benzoate. This enhanced electrophilicity would render the molecule more susceptible to nucleophilic attack.

Potential Reaction Pathways

Based on general principles of organic chemistry and studies on related compounds, several reaction pathways for this compound can be postulated.

Nucleophilic Acyl Substitution

The ester functional group is a primary site for reactivity. Nucleophilic acyl substitution is a probable reaction mechanism where a nucleophile attacks the carbonyl carbon, leading to the displacement of the 4-chlorophenoxide leaving group.

Caption: Proposed mechanism for nucleophilic acyl substitution of this compound.

Electrophilic Aromatic Substitution

The two aromatic rings in this compound can undergo electrophilic aromatic substitution. The reactivity and orientation of substitution will be directed by the existing substituents. The benzoyl group is deactivating and meta-directing, while the chloro group is deactivating but ortho, para-directing. The ester oxygen, through its lone pairs, can act as an activating group for the chlorophenyl ring.

Caption: Directing effects in electrophilic aromatic substitution on this compound.

Experimental Protocols

Synthesis of this compound